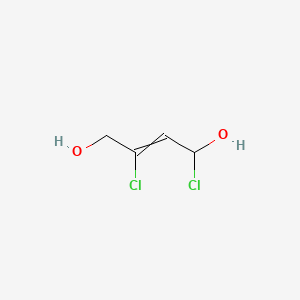

1,3-Dichlorobut-2-ene-1,4-diol

Description

Contextualization within the Halogenated Butenediol Class

Halogenated butenediols are a class of organic compounds characterized by a four-carbon backbone containing a double bond, two hydroxyl groups, and one or more halogen atoms. The introduction of halogen atoms, such as chlorine, into the butenediol framework significantly modifies the electronic properties and reactivity of the molecule. numberanalytics.com Halogenation is a fundamental process in organic synthesis, and the resulting halogenated compounds are crucial in various fields, including pharmaceuticals and materials science. numberanalytics.com The electronegativity of the halogen atom creates a polar carbon-halogen bond, rendering the carbon atom susceptible to nucleophilic attack. ksu.edu.sa This inherent reactivity makes halogenated compounds valuable intermediates in a multitude of chemical transformations. mt.com

Structural Characteristics and Their Implications for Research

The structure of 1,3-Dichlorobut-2-ene-1,4-diol, with its specific arrangement of functional groups, presents several key features that are of interest in research. The alkene functionality can undergo a variety of addition reactions, while the hydroxyl groups can be involved in esterification, etherification, or oxidation reactions. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions. The interplay of these functional groups on a relatively small carbon skeleton suggests that this compound could serve as a versatile precursor in the synthesis of diverse organic molecules.

The presence of a double bond and two stereocenters in this compound gives rise to the possibility of multiple stereoisomers. The double bond can exist in either the (E) or (Z) configuration, leading to geometric isomerism. Furthermore, the carbon atoms at positions 1 and 3 are chiral centers, assuming they are sp3 hybridized with four different substituents. This would result in the potential for enantiomeric and diastereomeric forms. The specific stereochemistry of the molecule would have a profound impact on its chemical and biological properties, a common theme in the study of organic molecules.

Table 1: Potential Stereoisomers of this compound

| Isomer Type | Specific Isomers |

| Geometric Isomers | (E)-1,3-Dichlorobut-2-ene-1,4-diol |

| (Z)-1,3-Dichlorobut-2-ene-1,4-diol | |

| Enantiomers | (1R, 3R)-1,3-Dichlorobut-2-ene-1,4-diol |

| (1S, 3S)-1,3-Dichlorobut-2-ene-1,4-diol | |

| (1R, 3S)-1,3-Dichlorobut-2-ene-1,4-diol | |

| (1S, 3R)-1,3-Dichlorobut-2-ene-1,4-diol | |

| Diastereomers | Combinations of the above geometric and enantiomeric forms |

Historical Overview of Research on Halogenated Butenediols

Significance of this compound in Synthetic Organic Chemistry

The significance of this compound in synthetic organic chemistry lies in its potential as a versatile building block. The strategic placement of its functional groups allows for a variety of chemical transformations. For instance, the diol functionality can be protected, allowing for selective reactions at the double bond or the chlorinated centers. Conversely, the chlorine atoms can be displaced by a wide range of nucleophiles to introduce new functional groups. The ability to undergo such transformations makes this compound a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. numberanalytics.com The incorporation of halogen atoms can significantly alter the reactivity and bioactivity of organic molecules, making halogenated synthons like this one of particular interest. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

92614-16-9 |

|---|---|

Molecular Formula |

C4H6Cl2O2 |

Molecular Weight |

156.99 g/mol |

IUPAC Name |

1,3-dichlorobut-2-ene-1,4-diol |

InChI |

InChI=1S/C4H6Cl2O2/c5-3(2-7)1-4(6)8/h1,4,7-8H,2H2 |

InChI Key |

BDIQGAYVDMRDQE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=CC(O)Cl)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dichlorobut 2 Ene 1,4 Diol and Its Precursors

Precursor Chemistry and Initial Halogenation Reactions

The synthesis of chlorinated butene derivatives often commences with readily available four-carbon feedstocks. The reactivity of conjugated systems like butadiene and the functional group transformations of alkyne diols provide the primary entries into the desired molecular frameworks.

Chlorination of Butadiene Derivatives and Isomer Formation

The chlorination of 1,3-butadiene (B125203) is a foundational industrial process that yields key precursors for various chemical syntheses. The reaction of gaseous butadiene with chlorine typically proceeds via a free-radical mechanism at elevated temperatures (e.g., 250°C) or a liquid-phase process at lower temperatures (25°C to 100°C). google.comjuniperpublishers.com This reaction is not entirely selective and produces a mixture of dichlorobutene (B78561) isomers.

The primary products of this chlorination are the 1,2-addition product, 3,4-dichloro-1-butene (B1205564), and the 1,4-addition products, cis- and trans-1,4-dichloro-2-butene. juniperpublishers.comgloballcadataaccess.org At butadiene conversion rates of 10-25%, the selectivity towards this mixture of dichlorobutenes can be high, ranging from 85-95%. juniperpublishers.com The ratio of these isomers is influenced by reaction conditions such as temperature and the presence of catalysts or inhibitors. google.comnypl.org

For many applications, including the synthesis of chloroprene (B89495), the 3,4-dichloro-1-butene isomer is the desired intermediate. globallcadataaccess.org The 1,4-dichloro-2-butene isomer can be converted to the more reactive 3,4-isomer through catalytic isomerization. juniperpublishers.com This is typically achieved by heating the mixture in the presence of copper-based catalysts, such as cuprous chloride (CuCl), or iron salts. juniperpublishers.com These dichlorobutene isomers serve as versatile precursors for further functionalization, including the potential introduction of hydroxyl groups to form dichlorobutenediols.

Table 1: Isomer Distribution in the Chlorination of 1,3-Butadiene

| Isomer | Addition Type | Typical Conditions | Relevance |

|---|---|---|---|

| 3,4-Dichloro-1-butene | 1,2-Addition | Gas or liquid phase chlorination | Key intermediate for chloroprene synthesis. globallcadataaccess.org |

| cis-1,4-Dichloro-2-butene | 1,4-Addition | Gas or liquid phase chlorination | Can be isomerized to the 3,4-isomer. juniperpublishers.com |

| trans-1,4-Dichloro-2-butene | 1,4-Addition | Gas or liquid phase chlorination | Can be isomerized to the 3,4-isomer. juniperpublishers.com |

Derivatization from But-2-yne-1,4-diol Analogues

But-2-yne-1,4-diol is another critical precursor for the synthesis of functionalized four-carbon chains. wikipedia.org Its rigid alkyne bond and terminal hydroxyl groups allow for a variety of chemical modifications. A key transformation is the selective hydrogenation of the alkyne to an alkene, yielding 2-butene-1,4-diol (B106632). This hydrogenation can be controlled to produce either the cis or trans isomer, which then becomes a substrate for halogenation. For instance, cis-2-butene-1,4-diol (B44940) can be converted to cis-1,4-dichloro-2-butene (B23561). orgsyn.org

Direct chlorination of but-2-yne-1,4-diol has also been reported. For example, its reaction with a mixture of chlorine and hydrochloric acid yields mucochloric acid. wikipedia.org While this specific product is not 1,3-Dichlorobut-2-ene-1,4-diol, the reaction demonstrates the feasibility of chlorinating the butynediol backbone.

Furthermore, derivatization can begin from a chlorinated alkyne. The reaction of 1,4-dichlorobut-2-yne with organoboranes proceeds stereospecifically to give (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane, showcasing a method to introduce substituents onto a pre-chlorinated C4 backbone. rsc.org

Targeted Synthesis of this compound

Direct and well-documented synthetic routes specifically for this compound are not abundant in scientific literature. However, its synthesis can be postulated based on established reactions of its precursors and related halogenated diols. The existence of isomers such as 2-chlorobut-2-ene-1,4-diol and 2,3-dibromo-2-butene-1,4-diol suggests that such dichlorinated diols are chemically accessible. nih.gov

A plausible approach involves the direct dichlorination of 2-butene-1,4-diol. This reaction would require careful control of regioselectivity to achieve chlorination at the C1 and C3 positions, which is a significant challenge. The reaction could proceed via an electrophilic addition mechanism, where a chloronium ion intermediate is formed. The subsequent nucleophilic attack by a chloride ion would need to be directed to the C3 position, while the initial electrophilic attack and subsequent rearrangement would place the first chlorine at C1 and the hydroxyl groups at C1 and C4. The regiochemical outcome would be highly dependent on the reaction conditions and the electronic and steric influences of the hydroxyl groups.

Stereoselective and Regioselective Synthesis Approaches

Controlling the precise spatial arrangement of atoms (stereoselectivity) and the position of chemical bonds (regioselectivity) is paramount in modern organic synthesis, particularly for complex molecules like halogenated diols.

The halogenation of alkenes classically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. acs.org However, recent advances have enabled syn-dichlorination through catalytic methods, providing access to alternative stereoisomers. acs.org Regioselectivity in the halogenation of substituted alkenes, such as allylic alcohols, is influenced by the electronic and steric properties of the substituents. For instance, in palladium-catalyzed hydrohalogenation, specifically designed ligands are crucial for achieving high regioselectivity for linear alkyl halides over branched isomers. nih.gov

Enantioselective and Diastereoselective Routes to Related Halogenated Butenes and Diols

The synthesis of chiral halogenated compounds, where a halogen atom is attached to a stereocenter, is a significant area of research. nih.gov Enantioselective methods are crucial for producing single enantiomers of chiral molecules, which is often a requirement for pharmaceutical and biological applications.

Several strategies have been developed for the enantioselective synthesis of halogenated diols and related structures:

Catalytic Asymmetric Dihalogenation: This approach uses a chiral catalyst to control the stereochemical outcome of the halogenation reaction. For example, titanium-based catalysts have been used for the enantioselective dichlorination of allylic alcohols. nih.gov Similarly, chiral Lewis bases, such as Cinchona alkaloid derivatives, can catalyze enantioselective halofunctionalization reactions. nih.gov

Enantioselective Desymmetrization: Prochiral diols, such as 2-aryl-1,3-propanediols, can be desymmetrized through enantioselective reactions. dicp.ac.cn This involves selectively functionalizing one of two identical functional groups in the molecule using a chiral catalyst, thereby creating a chiral product.

Stereospecific Reactions: These reactions transfer the stereochemistry of a chiral starting material to the product. For instance, stereospecific cross-coupling reactions of chiral alkyl electrophiles, catalyzed by metals like nickel or cobalt, allow for the construction of C-C bonds while retaining the stereochemical integrity of the chiral center. nih.govnih.gov

A notable example is the asymmetric dihydroxylation–dibromination–dihydroxylation sequence used in the synthesis of halomon, a halogenated natural product. rsc.org This multi-step process installs multiple stereocenters with high control.

Table 2: Selected Enantioselective Halogenation Methodologies

| Methodology | Substrate Type | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Catalytic Dichlorination | Allylic Alcohols | Titanium-based chiral catalyst | Provides stereoselective access to dichloroalcohol building blocks. nih.gov |

| Catalytic Bromochlorination | Chalcones | Chiral Lewis Base (e.g., (DHQD)₂PHAL) | Enantioselective, with up to 92:8 enantiomeric ratio. acs.org |

| Desymmetrization | Prochiral 1,3-Diols | Chiral Hemiboronic catalyst | Enantioselective monoalkylation of diols. dicp.ac.cn |

| Asymmetric Halogenation | Isoxazolidin-5-ones | Chiral ammonium (B1175870) salts | Synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives. acs.org |

Catalytic Approaches in the Synthesis of Halogenated Alkenes

The use of catalysts has revolutionized the synthesis of halogenated alkenes by offering milder reaction conditions, higher selectivity, and improved efficiency over traditional methods. vub.be Modern catalytic systems can be broadly categorized based on their mode of activation.

Metal-Based Catalysis: Transition metals like palladium, manganese, and cobalt are widely used. Palladium catalysts, in conjunction with specifically designed ligands, can achieve remote hydrohalogenation of internal alkenes to yield primary alkyl halides with excellent regioselectivity. nih.govresearchgate.net Manganese-catalyzed electrochemical dichlorination of alkenes offers a sustainable method using MgCl₂ as the chlorine source. organic-chemistry.org

Organocatalysis: Chiral Lewis bases, such as amines and phosphines, and Brønsted acids are effective organocatalysts for various halogenation reactions. nih.gov For example, chiral selenide (B1212193) catalysts have been employed for the enantioselective electrophilic aromatic halogenation. chinesechemsoc.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for halogenation. mdpi.com This method allows for the generation of halogen radicals under mild conditions, enabling reactions like the regioselective addition of HCl to alkenes using an organic photoredox catalyst. mdpi.com Another approach uses a catalyst that can be generated from 4-iodotoluene, an oxidizing agent, and a chloride salt, avoiding the direct use of hazardous chlorine gas. acs.org

These catalytic approaches not only enhance the efficiency and selectivity of halogenation reactions but also open up new reaction pathways that were previously inaccessible, paving the way for the synthesis of novel halogenated molecules.

Palladium-Catalyzed Reactions in Dichlorobutene Synthesis

Palladium catalysis plays a pivotal role in the functionalization of dichlorobutene precursors, rather than in their initial synthesis. The industrial production of 1,4-dichlorobut-2-ene typically involves the chlorination of butadiene. wikipedia.orgnih.gov This process yields a mixture of isomers, including 3,4-dichlorobut-1-ene and both cis- and trans-1,4-dichlorobut-2-ene. nih.gov While this initial halogenation is not palladium-catalyzed, subsequent transformations of the resulting 1,4-dichlorobut-2-ene heavily rely on palladium-based methodologies to create highly functionalized and valuable organic compounds.

Palladium(0)-catalyzed reactions, in particular, enable tandem alkylation and cyclization pathways. For instance, the reaction of 1,4-dichlorobut-2-ene with the anion of various α-substituted carbonitriles can diastereoselectively produce (E)-1-substituted-2-vinylcyclopropane carbonitriles. researchgate.net This tandem process involves an initial alkylation followed by an S_N' cyclization, demonstrating a powerful method for constructing complex cyclopropane (B1198618) frameworks. researchgate.netcapes.gov.br Similarly, palladium(0) catalysis has been employed in the reaction between 1,4-dichlorobut-2-ene derivatives and the benzophenone (B1666685) Schiff base of aminoacetonitrile (B1212223) to stereoselectively synthesize precursors for 1-aminocyclopropanecarboxylic acids. capes.gov.bracs.org

These transformations highlight the synthetic potential of 1,4-dichlorobut-2-ene as a versatile four-carbon building block, with palladium catalysts being essential tools for unlocking its reactivity in a controlled and selective manner. The development of these reactions is crucial for generating advanced precursors that could ultimately be converted to complex targets like substituted dichlorinated diols.

Ruthenium-Catalyzed Olefin Metathesis for Butenediol Derivatives

Ruthenium-catalyzed olefin metathesis has emerged as a powerful and versatile tool for carbon-carbon double bond formation, with significant applications in the synthesis of butenediol derivatives. researchgate.net These catalysts, such as the well-defined Grubbs and Hoveyda-Grubbs complexes, are known for their remarkable tolerance to a wide range of functional groups, including alcohols, which makes them ideal for reactions involving diols. nih.govpku.edu.cn

Cross-metathesis (CM) is a particularly effective strategy for producing functionalized butenediol derivatives. In this approach, a butenediol precursor, often protected as an acetate (B1210297) like cis-1,4-diacetoxy-2-butene, is reacted with a different terminal olefin. mdpi.com This reaction allows for the introduction of diverse functional groups into the butenediol backbone. Stereoretentive olefin metathesis using specific ruthenium dithiolate catalysts can kinetically produce Z- or E-alkenes with high stereochemical purity (typically >95:5), which is advantageous when using stereochemically pure starting materials like cis-butenediol. beilstein-journals.org

Another advanced application is the use of butenediol derivatives as chain transfer agents (CTAs) in Ring-Opening Metathesis Polymerization (ROMP). For example, bis(acetoxy)-terminated poly(butadiene) has been prepared via the ROMP of cyclooctadiene using 1,4-bis(acetoxy)-2-butene as a CTA. researchgate.net This method allows for the synthesis of telechelic polymers, which are polymers with functionalized end-groups. Subsequent removal of the protecting groups yields hydroxy-terminated polymers. researchgate.net These methodologies showcase the flexibility of ruthenium catalysis in tailoring the structure of butenediol derivatives, which are key precursors for di- and polyhydroxylated compounds.

Green Chemistry Perspectives in Halogenated Diol Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of halogenated compounds. wikipedia.orgpaperpublications.org Traditional halogenation methods often use toxic and corrosive elemental halogens (e.g., Cl₂, Br₂), which have low atom economy and produce hazardous hydrohalic acid byproducts. researchgate.net

In the context of synthesizing halogenated diols, green chemistry encourages several alternative approaches.

Safer Reagents: There is a focus on replacing elemental halogens with safer, easier-to-handle reagents. These include N-halo compounds like N-halosuccinimide or methods involving oxidative halogenation with alkali halogen salts. researchgate.net A notable green alternative is the use of hydrobromic acid with hydrogen peroxide for bromination, a process that is not only atom-efficient but also generates water as the sole byproduct. innovareacademics.in

Greener Solvents: The replacement of hazardous and volatile organic solvents is a core tenet of green chemistry. Water is an exemplary green solvent due to its non-toxic, non-flammable, and inexpensive nature. paperpublications.org For certain reactions like the Diels-Alder cycloaddition, using water as a solvent can be highly effective. innovareacademics.in The development of halogenation and diol synthesis procedures that can be performed in water or other benign solvents is a key research goal.

Catalysis and Energy Efficiency: The use of catalytic reagents over stoichiometric ones is preferable as it minimizes waste. paperpublications.org Catalysts can enhance selectivity, lower reaction temperatures, and improve yields. Furthermore, designing processes that operate at ambient temperature and pressure minimizes the energy requirements, reducing both the environmental and economic impact. wikipedia.orgpaperpublications.org

Applying these principles to the synthesis of precursors for this compound involves developing catalytic halogenation methods that avoid harsh conditions and hazardous reagents, and utilizing aqueous or solvent-free systems where possible. The dihalohydration of alkynols represents a versatile pathway to halogenated diols, but developing these reactions to avoid harsh conditions is critical for a greener profile. nih.gov

Elucidating the Reactivity and Reaction Mechanisms of 1,3 Dichlorobut 2 Ene 1,4 Diol

Electrophilic and Nucleophilic Addition Reactions at the Alkene Moiety

The carbon-carbon double bond is a region of high electron density, making it a common site for addition reactions. tutorchase.com However, the specific substituents on the double bond in 1,3-Dichlorobut-2-ene-1,4-diol significantly modulate its reactivity profile.

The presence of two electron-withdrawing chlorine atoms directly attached to the alkene carbons has a profound impact on its reactivity. These halogen substituents decrease the electron density of the π-system, a phenomenon known to reduce the reactivity of an alkene towards electrophilic attack. tutorchase.commsu.edu Consequently, the addition of strong Brønsted acids (like HCl or HBr) or halogens (like Br₂ or Cl₂), which typically proceed via an initial electrophilic attack, is expected to be slower for this compound compared to unsubstituted butenediol. msu.edulibretexts.org The general mechanism for halogen addition involves the formation of a cyclic halonium ion intermediate, followed by backside attack by the halide anion. libretexts.orgaakash.ac.in

Conversely, the electron-deficient nature of the double bond makes it more susceptible to nucleophilic attack. This type of reaction, known as nucleophilic conjugate addition or Michael addition, occurs when a nucleophile adds to the β-carbon of an α,β-unsaturated system that is conjugated to an electron-withdrawing group. masterorganicchemistry.com In the case of this compound, the chlorine atoms serve as powerful electron-withdrawing groups, activating the alkene for such additions. Nucleophiles that can participate in conjugate addition are diverse and include enolates, amines, and thiolates. masterorganicchemistry.com

Substitution Reactions Involving Chlorine Atoms

The chlorine atoms in this compound are not only vinylic but also allylic to the C-OH bonds. However, the reactivity of the closely related isomer, 1,4-dichlorobut-2-ene, where the chlorines are exclusively allylic, provides significant insight. Allylic halides are generally reactive towards nucleophilic substitution (Sₙ2) reactions because the transition state is stabilized by the adjacent π-system. msu.edu The reactivity of alkyl halides in such substitutions typically follows the order R-I > R-Br > R-Cl, reflecting the bond strength and leaving group ability. msu.edu

The reaction of dichlorobutene (B78561) isomers with amines and other nitrogenous nucleophiles is a well-established route for the synthesis of nitrogen-containing heterocycles. organic-chemistry.org For instance, research has shown that N-substituted pyrrole (B145914) derivatives can be synthesized from the reaction of (Z)-1,4-dichlorobut-2-ene with various primary amines. thieme-connect.de This transformation proceeds through a double substitution of the chlorine atoms by the amine nitrogen, followed by a dehydrogenation step to form the aromatic pyrrole ring. thieme-connect.de

Similarly, condensation reactions with other nucleophiles are known. The reaction of 1,3-dichlorobut-2-ene (B12058185) with β-keto-esters leads to unsaturated chlorides, which can be cyclized under acidic conditions. rsc.org Another study demonstrated that (Z)-1,4-dichlorobut-2-ene reacts with the sodium salt of benzoylacetonitrile (B15868) to form a substituted thiazole (B1198619) derivative. tubitak.gov.tr Given this precedent, this compound is expected to react readily with nitrogenous bases and other nucleophiles at the carbon atoms bearing the chlorine atoms, potentially leading to a variety of substituted linear or heterocyclic products.

Reactions at the Hydroxyl Groups

The primary alcohol functionalities offer additional sites for chemical transformation, most notably through oxidation (dehydrogenation) or elimination (dehydration) reactions.

The catalytic dehydrogenation of diols is a valuable synthetic strategy for producing lactones, hydroxy ketones, and other oxygenates. mdpi.com This process is an atom-efficient and green alternative to conventional oxidation methods. mdpi.com A variety of metal-based catalysts have been shown to be effective for the dehydrogenation of butanediol (B1596017) analogues.

Copper-based catalysts are particularly prominent. For example, Cu/SiO₂ catalysts have been used for the vapor-phase oxidant-free dehydrogenation of 1,4-butanediol (B3395766) to γ-butyrolactone (GBL) and 2,3-butanediol (B46004) to acetoin (B143602) (3-hydroxy-2-butanone). mdpi.comacs.org The efficiency of these catalysts often stems from the synergistic action at the metal-support interface. acs.org Other successful systems include copper chromite for the liquid-phase conversion of aliphatic diols to lactones google.comgoogle.com and Li-promoted CuZnAl catalysts for the selective dehydrogenation of 2,3-butanediol to acetoin. escholarship.org Ruthenium-based catalysts, such as the Shvo catalyst, are also effective for the homogeneous dehydrogenation of 1,2- and 1,3-diols to their corresponding α-hydroxyketones. researchgate.net

| Diol Substrate | Catalyst System | Main Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Butanediol | 20Cu–SiO₂-10.5 | Acetoin | 76.0 | 94.5 | acs.org |

| 2,3-Butanediol | Li(2%)-Cu(44%)-Zn(38%)-Al(16%) | Acetoin | 72.4 | 95.9 | escholarship.org |

| 1,4-Butanediol | Copper Chromite | γ-Butyrolactone | ~99 (Yield) | High | google.com |

| 2,3-Butanediol | Cu/ZrO₂ | Acetoin | 60-80 | up to 96 | researchgate.net |

The dehydration of diols, typically under acidic conditions or over metal oxide catalysts, can lead to unsaturated alcohols, dienes, or cyclic ethers. Theoretical studies using quantum chemical methods like Density Functional Theory (DFT) have been instrumental in elucidating the complex reaction networks.

For 1,4-butanediol, acid-catalyzed cyclodehydration to form tetrahydrofuran (B95107) (THF) is a common industrial process. google.com Theoretical investigations suggest the mechanism involves protonation of a hydroxyl group, removal of a water molecule to form a carbocation, and subsequent intramolecular cyclization. researchgate.netresearchgate.net

The dehydration of 1,3-butanediol (B41344) has been studied theoretically and experimentally. researchgate.netnii.ac.jp Over ceria (CeO₂) catalysts, it can be selectively converted to unsaturated alcohols like 3-buten-2-ol (B146109) and trans-2-buten-1-ol. acs.org DFT calculations suggest a mechanism where the diol adsorbs onto the catalyst surface, facilitating the elimination of water. nii.ac.jp A comprehensive theoretical study on 1,3-butanediol dehydration predicted that the pathway leading to 1,3-butadiene (B125203) is the most thermodynamically favorable. researchgate.net

Computational studies on the dehydration of 2,3-butanediol to 1,3-butadiene have revealed complex mechanisms. One study proposed a novel pathway involving an epoxide intermediate, which was previously considered only a side-product. csic.es The calculated activation energies highlight the favorability of certain pathways over others.

| Reactant/Process | Catalyst/Method | Key Step/Intermediate | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 2,5-Hexanediol (analogue) | Ab initio MD in HTW | Sₙ2 pathway | 36 | rsc.org |

| 2,5-Hexanediol (analogue) | QM/MM in water | Water-assisted pathway | 57 | rsc.org |

| 2,3-Butanediol | DFT (H₃PO₄ model) | 3B2OL to 3B2OL_E2_TS | 60.2 | csic.es |

Cyclization Reactions and Ring-Forming Transformations

The presence of both chlorine atoms and hydroxyl groups on the butene backbone of this compound provides multiple reactive sites for intramolecular and intermolecular reactions, leading to the formation of various ring structures. Halogen-induced cyclizations, in particular, are a powerful strategy in organic synthesis, allowing for the controlled assembly of complex molecules. nih.gov

The transformation of halogenated butenes into five-membered rings is a known synthetic strategy. For instance, the related compound cis-1,4-dichloro-2-butene (B23561) serves as a starting material for the synthesis of functionalized 3,5-disubstituted cyclopent-2-enones. chemicalbook.com The general principle involves the formation of unsaturated cyclic compounds from halogenated open-chain precursors. capes.gov.br This type of cyclization underscores the utility of the dichlorobutene framework in constructing cyclopentenoid systems. The addition of halogens across the double bond of cyclopentene (B43876) to yield trans-1,2-dibromocyclopentane (B238971) proceeds through a cyclic bromonium ion intermediate, illustrating the inherent tendency of these systems to form cyclic intermediates. jove.com

Table 1: Cyclopentene Synthesis from Halogenated Butene Precursors

| Starting Material | Product Type | Reference |

|---|---|---|

| cis-1,4-Dichloro-2-butene | Functionalized 3,5-disubstituted cyclopent-2-enones | chemicalbook.com |

Structurally related halogenated compounds undergo a variety of rearrangement and cyclization reactions, highlighting the potential pathways available to this compound. These transformations often lead to the formation of diverse heterocyclic systems.

One notable example is the thermal cyclization of 3-chloro-1-phenoxybut-2-ene, a related chloro-butene derivative, which smoothly cyclizes to produce 4-methyl-2H-chromen. rsc.org Another sophisticated transformation is seen in trans-2-butene-1,4-amino alcohols, which are structurally analogous to the diol. These compounds undergo gold-catalyzed divergent additions to alkynes, followed by a cascade (Aza-)Claisen rearrangement and cyclization sequence to yield functionalized dihydropyrroles and dihydrofurans. organic-chemistry.org

Furthermore, 1,3-dichlorobut-2-ene can participate in [3+2] cycloaddition reactions with nitrile oxides to generate isoxazole (B147169) derivatives. researchgate.net This reaction demonstrates the ability of the dichlorobutene double bond to act as a dipolarophile, leading to five-membered heterocyclic rings. researchgate.net

Table 2: Examples of Rearrangements and Cyclizations in Related Systems

| Precursor System | Reaction Type | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 3-Chloro-1-phenoxybut-2-ene | Thermal Cyclization | 4-Methyl-2H-chromen | Heat | rsc.org |

| trans-2-Butene-1,4-amino alcohols | Cascade (Aza-)Claisen Rearrangement/Cyclization | Dihydropyrroles / Dihydrofurans | Gold catalysts (e.g., IPrAuNTf₂, JohnPhosAuNTf₂) | organic-chemistry.org |

Polymerization and Oligomerization Potential of Dichlorobutenediols

While direct studies on the polymerization of this compound are not extensively documented in the reviewed literature, the reactivity of related butenediol systems suggests a potential for such transformations. A structurally similar compound, cis-but-2-ene-1,4-diamine, when used in enzymatic transamination reactions, leads to an intermediate that undergoes strong coloration due to the polymerization of its 1H-pyrrole tautomer. uniovi.es This indicates that the C4 backbone of butene-1,4-diol derivatives can be conducive to polymerization under specific reaction conditions, particularly when the terminal functional groups are converted into reactive species. uniovi.es The industrial use of 1,4-dichlorobut-2-ene as an intermediate in the production of chloroprene (B89495) for synthetic rubbers like Neoprene further points to the role of this structural motif in polymer science. wikipedia.orgnih.gov

Metal-Mediated and Organometallic Reactions

The reactive sites within this compound make it a candidate for various metal-mediated transformations. Gold catalysis, for example, has proven effective in activating related systems. Gold-catalyzed reactions of trans-2-butene-1,4-amino alcohols with alkynes facilitate cascade rearrangements and cyclizations. organic-chemistry.org The choice of gold catalyst can influence the reaction pathway, demonstrating fine control over the chemical transformation. organic-chemistry.org

The interaction of the butene framework with other metals is also well-documented. The reaction of 1,4-dichloro-but-2-yne, a related alkyne, with the metal carbonyl cluster Ru₃(CO)₁₂ in basic methanol (B129727) demonstrates the formation of complex organometallic structures. acs.org Similarly, but-2-yn-1,4-diol reacts with Ru₃(CO)₁₂ to yield distinct cluster compounds. acs.org These reactions show the capability of the C4 skeleton with terminal functional groups to coordinate with transition metals, leading to novel organometallic species. acs.org Additionally, the cycloaddition of nitrile oxides to dichlorobutenes can be facilitated by metal catalysts such as Ru(II) and Cu(I). researchgate.net

Table 3: Metal Catalysts Used in Reactions of Related Butene Systems

| Reaction Type | Metal Catalyst | Substrate System | Reference |

|---|---|---|---|

| Divergent Vinylation / Cascade Cyclization | IPrAuNTf₂, JohnPhosAuNTf₂ | trans-2-Butene-1,4-amino alcohols | organic-chemistry.org |

| [3+2] Cycloaddition | Ru(II), Cu(I) | Dichloropropenes, Dichlorobutenes | researchgate.net |

Applications of 1,3 Dichlorobut 2 Ene 1,4 Diol As a Chemical Intermediate

Precursor for Advanced Organic Synthesis

The compound serves as a foundational material for constructing more complex molecules, leveraging the reactivity of its chlorine and alcohol functional groups.

While direct synthesis routes using 1,3-Dichlorobut-2-ene-1,4-diol are not extensively documented, its structural analogues are widely employed. For instance, related dichlorobutene (B78561) compounds are key intermediates in the production of various chemicals. nih.govchemicalbook.com The presence of hydroxyl groups in this compound offers additional reaction sites for esterification or etherification, expanding its potential for creating a diverse range of fine chemicals.

The development of agrochemicals and pharmaceuticals often relies on versatile intermediates. Dichlorobutene derivatives, such as (E)-1,2-Dichloro-2-butene and trans-1,4-Dichloro-2-butene, are recognized as important intermediates for synthesizing organic compounds used in these sectors. evitachem.comlookchem.com The functional groups on this compound allow for its incorporation into biologically active molecules. For example, the related compound 2-butene-1,4-diol (B106632) is used to produce pesticide intermediates like endosulfan (B1671282) and pharmaceutical intermediates for vitamins.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Research has demonstrated the use of 1,3-dichlorobut-2-ene (B12058185) as a synthon for creating various heterocyclic systems. rsc.org In one study, 3-Chloro-1-phenoxybut-2-ene, derived from 1,3-dichlorobut-2-ene, undergoes thermal cyclization to produce 4-methyl-2H-chromen. rsc.org This suggests that this compound, with its similar chlorinated backbone, is a promising candidate for synthesizing novel and complex heterocyclic structures. The related compound, 1,4-Dichlorobut-2-ene, is also a known precursor for various heterocycles. wikipedia.org

Utilization in Polymer Chemistry Research

The bifunctional nature of this compound, owing to its two hydroxyl groups, makes it a candidate for applications in polymer science.

Diols are fundamental monomers in condensation polymerization for producing polyesters and polyurethanes. The hydroxyl groups of this compound can react with dicarboxylic acids or diisocyanates to form polymer chains. Related chlorinated butenes are known to participate in polymerization reactions. For example, (E)-1,2-Dichloro-2-butene can act as a monomer in polymerization processes to create polymers with specific properties. evitachem.com Furthermore, 2,3-Dichlorobuta-1,3-diene, which can be synthesized from 1,3-dichlorobut-2-ene, is used as a co-monomer in the manufacture of polychloroprene rubbers. oecd.org

In polyurethane chemistry, chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to form the hard segment of the polymer, significantly enhancing its mechanical properties. The structure of this compound makes it a potential chain extender. A study on polyurethane synthesis demonstrates a method where a related compound, (E)-1,4-dichlorobut-2-ene, is heated with sodium cyanate (B1221674) and butane-1,4-diol to afford an unsaturated polymer. thieme-connect.de This illustrates how the dichlorobutene framework can be integrated into polyurethane structures. The presence of chlorine atoms in the chain extender can also impart flame-retardant properties to the final polymer.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 92614-16-9 | C₄H₆Cl₂O₂ | 156.99 |

| 2,3-Dichlorobut-2-ene-1,4-diol | 32830-01-0 | C₄H₆Cl₂O₂ | 156.99 nih.gov |

| 1,3-Dichlorobut-2-ene | 926-57-8 | C₄H₆Cl₂ | 124.99 nist.gov |

| trans-1,4-Dichloro-2-butene | 110-57-6 | C₄H₆Cl₂ | 124.99 wikipedia.org |

| cis-1,4-Dichloro-2-butene (B23561) | 1476-11-5 | C₄H₆Cl₂ | 125.00 sigmaaldrich.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-1,2-Dichloro-2-butene |

| trans-1,4-Dichloro-2-butene |

| 2-butene-1,4-diol |

| Endosulfan |

| 1,3-dichlorobut-2-ene |

| 3-Chloro-1-phenoxybut-2-ene |

| 4-methyl-2H-chromen |

| 1,4-Dichlorobut-2-ene |

| 2,3-Dichlorobuta-1,3-diene |

| Sodium cyanate |

| Butane-1,4-diol |

| Polychloroprene |

| Diisocyanate |

| Dicarboxylic acid |

| Polyester |

| Polyurethane |

| 2,3-Dichlorobut-2-ene-1,4-diol |

Limited Information Available on this compound in Specialty Chemicals and Materials Science

Despite extensive searches of scientific literature and patent databases, there is a significant lack of specific information regarding the applications of the chemical compound This compound as a chemical intermediate in the fields of specialty chemicals and materials science.

While information is available for its isomers, such as 1,4-Dichlorobut-2-ene and 2,3-Dichlorobut-2-ene-1,4-diol, which are used in the synthesis of various industrial chemicals and polymers, detailed research findings and application data for the 1,3-isomer are not readily found in the public domain.

The available information for this compound is limited to its basic chemical identifiers:

Molecular Formula: C₄H₆Cl₂O₂

CAS Number: 92614-16-9

No detailed studies, patents, or technical reports outlining its use in the synthesis of specialty polymers, fine chemicals, or advanced materials could be retrieved. Therefore, a detailed article on its contributions to specialty chemicals and materials science, including data tables and research findings as per the requested outline, cannot be generated at this time due to the absence of foundational information.

Advanced Theoretical and Computational Studies of 1,3 Dichlorobut 2 Ene 1,4 Diol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the cornerstone for exploring the molecular and electronic structure of organic compounds. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the corresponding molecular energies and properties.

The structure of 1,3-Dichlorobut-2-ene-1,4-diol is characterized by a central carbon-carbon double bond and two stereocenters at the carbon atoms bearing the hydroxyl groups, leading to the possibility of several stereoisomers (R,R), (S,S), (R,S), and (S,R). Furthermore, rotation around the C-C and C-O single bonds gives rise to various conformers for each stereoisomer.

A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule. By calculating the single-point energies of numerous potential conformers, researchers can identify the most stable (lowest energy) structures.

Despite the importance of such analysis, specific computational studies detailing the relative energies of the different isomers and conformers of this compound are not available in the current body of published research. Therefore, no data table of isomeric energetics can be presented.

Understanding the distribution of electron density within a molecule is key to predicting its reactivity. Computational methods like Natural Bond Orbital (NBO) analysis and Mulliken population analysis are used to assign partial atomic charges, revealing the electrophilic and nucleophilic sites. For this compound, such an analysis would quantify the electron-withdrawing effects of the chlorine atoms and the oxygen atoms, and how these effects are propagated through the carbon skeleton. This would provide insight into the molecule's bond polarities and the nature of its frontier molecular orbitals (HOMO and LUMO).

Currently, there are no published studies that provide a detailed charge distribution or bonding analysis specifically for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

To understand how this compound participates in chemical reactions (e.g., nucleophilic substitution, elimination, or oxidation), computational chemists would model the entire reaction coordinate. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy, a key factor governing the reaction rate.

A computational investigation would characterize the geometry of transition states, often involving the formation or breaking of bonds. However, no specific research detailing the transition state structures or reaction pathways for reactions involving this compound has been published.

Reactions are typically carried out in a solvent, which can significantly influence both the thermodynamics and kinetics of the process. rsc.org Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation). rsc.org These models can show how a solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering reaction barriers. chemrxiv.org

For a polar molecule like this compound, solvent effects are expected to be significant. nih.gov However, no computational studies have been found that specifically investigate the influence of different solvents on the reaction energetics and kinetics of this compound.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful aid in the structural elucidation and characterization of new compounds. Methods like Time-Dependent DFT (TD-DFT) can predict UV-Vis spectra, while calculations of nuclear magnetic shielding tensors can predict NMR chemical shifts. researchgate.net Similarly, the calculation of vibrational frequencies can predict infrared (IR) and Raman spectra. researchgate.net

While experimental spectra for related compounds like 2-butene-1,4-diol (B106632) are available, there are no published computational studies that predict or interpret the NMR, IR, or other spectroscopic properties specifically for this compound. spectrabase.comchemicalbook.com

Chirality and Stereochemical Studies

The stereochemistry of this compound is a subject of significant theoretical interest due to the presence of multiple stereogenic elements within its structure. A thorough analysis of its molecular architecture reveals the potential for a rich variety of stereoisomers. The molecule possesses two potential chiral centers at the C1 and C4 positions, as each of these carbon atoms is bonded to four different groups: a hydrogen atom, a chlorine atom, a hydroxyl group, and the remainder of the carbon chain.

Furthermore, the carbon-carbon double bond between C2 and C3 introduces the possibility of geometric isomerism, specifically cis-trans (or E/Z) isomerism. The combination of these chiral centers and the geometric isomerism of the double bond results in the potential for several distinct stereoisomers.

The total number of possible stereoisomers can be determined by considering both the geometric and optical isomerism. For each geometric isomer (cis and trans), the presence of two chiral centers (n=2) would typically suggest the existence of 2n = 4 stereoisomers.

trans Isomers: For the trans (E) isomer of this compound, the two chiral centers lead to a pair of enantiomers: (1R, 4R)-trans-1,3-dichlorobut-2-ene-1,4-diol and (1S, 4S)-trans-1,3-dichlorobut-2-ene-1,4-diol. These molecules are non-superimposable mirror images of each other and would be expected to rotate plane-polarized light in opposite directions.

cis Isomers: In the case of the cis (Z) isomer, the situation is more complex. The two possible configurations would be (1R, 4S)-cis-1,3-dichlorobut-2-ene-1,4-diol and (1S, 4R)-cis-1,3-dichlorobut-2-ene-1,4-diol. Depending on the spatial arrangement, the cis isomer may possess a plane of symmetry that would render the molecule achiral, making it a meso compound. A meso compound is an achiral compound that has chiral centers.

The different stereoisomers of this compound are diastereomers of each other (with the exception of the enantiomeric pairs). Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. The specific stereochemistry of the molecule would also be expected to significantly influence its biological activity and reactivity.

| Geometric Isomer | Configuration | Stereochemical Relationship | Chirality |

|---|---|---|---|

| trans (E) | (1R, 4R) | Enantiomers | Chiral |

| (1S, 4S) | Chiral | ||

| cis (Z) | (1R, 4S) | Meso Compound (potentially) | Achiral |

| (1S, 4R) | Achiral |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Analyses

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. These models are built upon the principle that the biological, chemical, and physical properties of a molecule are determined by its molecular structure.

For a compound like this compound, QSRR/QSPR models could be developed to predict a wide range of characteristics without the need for extensive experimental measurements. The first step in developing such a model is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure. For this compound, relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometric descriptors: These relate to the three-dimensional shape of the molecule and include parameters like molecular surface area, volume, and ovality.

Electronic descriptors: These quantify the electronic properties of the molecule, such as the dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity, and molar refractivity.

Once a set of descriptors is calculated for a series of related compounds, a mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is created to correlate these descriptors with an experimentally determined property or reactivity. For this compound, QSRR/QSPR models could be used to predict:

Physical properties: Boiling point, melting point, vapor pressure, and water solubility.

Reactivity: Rate constants for specific reactions, such as nucleophilic substitution at the carbon atoms bearing the chlorine atoms or addition reactions at the double bond.

Biological activity: Toxicity towards various organisms or the potential for enzyme inhibition.

| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Predicted Water Solubility (logS) |

|---|---|---|---|---|

| 1,4-Dichlorobut-2-ene-1,4-diol | 156.99 | 0.5 | 40.5 | -1.2 |

| 1-Chlorobut-2-ene-1,4-diol | 122.54 | -0.2 | 40.5 | -0.5 |

| But-2-ene-1,4-diol | 88.11 | -0.9 | 40.5 | 0.3 |

Predictive Modeling for Environmental Behavior

Predictive modeling for the environmental behavior of a chemical compound is a critical tool for assessing its potential impact on the ecosystem. researchgate.net These models utilize the physicochemical properties of a substance to forecast its fate and transport in the environment. researchgate.net For this compound, such models can provide valuable insights into its persistence, mobility, and potential for bioaccumulation. researchgate.net

The environmental fate of a chemical is governed by a complex interplay of transport and transformation processes. researchgate.net Key aspects that would be considered in a predictive model for this compound include:

Persistence: This refers to the length of time the compound remains in the environment before being broken down. The presence of chlorine atoms in this compound may increase its resistance to biodegradation compared to its non-chlorinated analog, but-2-ene-1,4-diol.

Degradation: The primary degradation pathways for this compound would likely include biodegradation and hydrolysis. The hydroxyl groups can increase its water solubility and make it more amenable to attack by microorganisms. The double bond is also a potential site for oxidative degradation.

Mobility: The mobility of this compound in the environment will be influenced by its water solubility and its tendency to adsorb to soil and sediment. Its hydroxyl groups suggest a relatively high water solubility and low potential for adsorption to organic matter in soil.

Bioaccumulation: This is the process by which a chemical becomes concentrated in living organisms. Compounds with high hydrophobicity (high logP) tend to have a greater potential for bioaccumulation. The relatively low predicted logP for this compound suggests a low bioaccumulation potential.

Various computational tools and models, such as fugacity-based models and specialized software like EPI Suite™, can be used to generate quantitative predictions for these environmental parameters. researchgate.net These models often use QSPR-derived data as input. For instance, models like BiodegPred can provide an initial assessment of a compound's potential biodegradability and toxicity. nih.gov

| Environmental Process | Predicted Behavior | Structural Justification |

|---|---|---|

| Biodegradation | Slow to moderate | Hydroxyl groups may promote degradation, while chlorine atoms may hinder it. |

| Hydrolysis | Potential for hydrolysis at the C-Cl bonds, especially under certain pH conditions. | Allylic chloride structure can be susceptible to hydrolysis. |

| Soil Adsorption (Koc) | Low | High water solubility due to hydroxyl groups suggests low affinity for organic carbon in soil. |

| Bioaccumulation Factor (BCF) | Low | Low predicted logP value indicates low potential for accumulation in fatty tissues. |

Advanced Analytical Methodologies for 1,3 Dichlorobut 2 Ene 1,4 Diol Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of chemical compounds. For a novel or sparsely studied compound like 1,3-Dichlorobut-2-ene-1,4-diol, these techniques would be the first step in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would be essential.

¹H NMR: Would provide information on the number of different types of protons, their chemical environments, and their connectivity. Key data points would include chemical shifts (δ) in ppm, splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) in Hz.

¹³C NMR: Would reveal the number of non-equivalent carbon atoms and their chemical shifts, indicating the electronic environment of each carbon.

No specific NMR data for this compound has been found in the searched literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: Would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbon-chlorine (C-Cl) groups, as well as the carbon-carbon double bond (C=C).

Raman Spectroscopy: Would complement the IR data, particularly for the C=C bond, which often gives a strong Raman signal.

Specific IR and Raman spectra for this compound are not available in the public domain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms.

Fragmentation patterns would help to confirm the connectivity of the atoms.

A specific mass spectrum for this compound could not be located.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are crucial for separating the compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Could be used for the analysis of volatile derivatives of the diol. The choice of column and detector would be critical for achieving good separation and sensitivity.

High-Performance Liquid Chromatography (HPLC): Would be a suitable method for the direct analysis and purification of the non-volatile diol. Different stationary and mobile phases could be employed to optimize the separation.

While GC and HPLC are standard techniques, no specific methods or chromatograms for this compound have been published.

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. If this compound can be crystallized, this technique would provide an unambiguous structural assignment.

There are no published crystal structures for this compound in the crystallographic databases.

Environmental Behavior and Degradation Pathways of 1,3 Dichlorobut 2 Ene 1,4 Diol

Abiotic Degradation Mechanisms

Atmospheric Oxidation Studies

No studies were found that specifically investigate the atmospheric oxidation of 1,3-Dichlorobut-2-ene-1,4-diol. Research in this area would be crucial to understanding its atmospheric lifetime and potential for long-range transport. Key areas for future research would include:

Reaction with Hydroxyl Radicals (•OH): Determining the rate constant for the reaction of this compound with hydroxyl radicals, the primary daytime oxidant in the troposphere. This would allow for the calculation of its atmospheric half-life.

Reaction with Ozone (O₃): Investigating the potential for ozonolysis of the carbon-carbon double bond, which could be a significant degradation pathway, particularly in polluted areas.

Reaction with Nitrate (B79036) Radicals (•NO₃): Assessing the importance of nighttime degradation by nitrate radicals.

Photolysis: Determining the absorption spectrum of the compound to evaluate if direct photolysis by sunlight is a relevant degradation process.

Identification of Oxidation Products: Characterizing the products formed from these atmospheric reactions to understand their potential environmental and health impacts.

Environmental Monitoring and Detection Methodologies

There is a clear need for the development and validation of analytical methods specifically for the detection and quantification of this compound in various environmental matrices. While general methods for chlorinated compounds exist, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), specific protocols tailored to the properties of this diol are required.

Future research should focus on:

Method Development: Establishing robust analytical methods for different environmental compartments, including:

Water (surface water, groundwater, wastewater)

Soil and sediment

Air (gas phase and particulate matter)

Sample Preparation: Optimizing extraction and clean-up procedures to isolate the target analyte from complex environmental samples.

Detection Limits: Achieving low detection limits to enable the monitoring of environmentally relevant concentrations.

Field Monitoring Studies: Implementing these methods in field studies to determine the presence and concentration of this compound in the environment, particularly in areas of potential release.

Table 1: Proposed Analytical Methodologies for this compound

| Environmental Matrix | Proposed Analytical Technique | Key Considerations |

| Water | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Optimization of mobile phase and column for separation; development of sensitive MS/MS transitions. |

| Soil/Sediment | Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization | Derivatization of hydroxyl groups to increase volatility and improve chromatographic performance. |

| Air | Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) | Collection on appropriate sorbent tubes; validation of desorption efficiency. |

Fate of Transformation Products in Environmental Compartments

Without knowledge of the primary degradation pathways, the identity and fate of the transformation products of this compound remain unknown. Understanding the complete environmental lifecycle of this compound requires investigation into:

Identification of Transformation Products: Characterizing the chemical structures of the products formed from atmospheric oxidation, hydrolysis, and potential biodegradation.

Persistence and Mobility: Studying the persistence and mobility of these transformation products in soil and water to assess their potential for long-term contamination and transport.

Toxicity of Transformation Products: Evaluating the ecotoxicity and human health toxicity of the identified transformation products, as they may be more or less harmful than the parent compound.

Future Research Directions and Emerging Trends for 1,3 Dichlorobut 2 Ene 1,4 Diol

Development of Novel Catalytic Transformations

The development of new catalytic methods is a cornerstone of modern organic synthesis, enabling efficient and selective production of complex molecules. For a functionalized diol like 1,3-Dichlorobut-2-ene-1,4-diol, future research in catalysis would likely focus on selective and asymmetric transformations.

A significant area of research involves the catalytic enantioselective synthesis of diols. For instance, a highly valuable transformation is the asymmetric 1,4-dihydroxylation of 1,3-dienes, which can be achieved through a platinum-catalyzed enantioselective 1,4-diboration, followed by oxidation. nih.gov This method yields chiral 2-buten-1,4-diols with high enantiomeric purity. nih.gov Future studies could adapt such catalytic systems to introduce hydroxyl groups onto dichlorinated diene precursors, offering a potential route to chiral this compound derivatives.

Researchers have also explored palladium(II)-catalyzed 1,4-diacetoxylation as a promising, though not yet fully enantioselective, transformation for creating 1,4-diols from dienes. nih.gov Further development of ligands and reaction conditions for palladium or other transition metal catalysts could pave the way for direct, highly selective dihydroxylation or related functionalization of dichlorobutadiene, which is a precursor to dichlorinated diols. wikipedia.org

| Catalytic Method | Catalyst System | Transformation | Potential Application |

| Enantioselective Diboration | Platinum (Pt) with chiral phosphine (B1218219) ligands | 1,3-Diene to chiral 2-Buten-1,4-diol | Asymmetric synthesis of chiral dichlorinated diols. nih.gov |

| Diacetoxylation | Palladium (Pd)(II) | 1,3-Diene to 1,4-diacetoxy-2-ene | Functionalization of diene precursors. nih.gov |

| Isomerization | Various catalysts | Isomerization of dichlorobutenes | Control of isomeric purity for subsequent reactions. wikipedia.org |

Exploration of Bio-Based Synthesis Routes

The increasing demand for sustainable chemical production has spurred significant interest in bio-based synthesis routes using renewable feedstocks. nih.gov While the biosynthesis of halogenated compounds is less common, the established microbial production of key platform diols like 1,4-butanediol (B3395766) (1,4-BDO) and 1,3-propanediol (B51772) (1,3-PDO) provides a blueprint for future research. nih.govresearchgate.net

Companies like Genomatica have successfully commercialized the biological production of 1,4-BDO from sugars. nih.gov The process involves designing novel metabolic pathways in microorganisms to convert renewable feedstocks into target chemicals. nih.gov Future research could explore the engineering of microbial strains, such as E. coli or Saccharomyces cerevisiae, to produce chlorinated diol precursors. This could involve integrating genes from organisms known to perform biological halogenation with engineered pathways for diol synthesis.

The synthesis of 1,4-BDO and tetrahydrofuran (B95107) (THF) from bio-based sources like sugars, succinic acid, and furfural (B47365) is an area of active research, aiming for environmentally friendly and energy-efficient processes. researchgate.netrsc.org Adapting these platforms to produce a chlorinated analogue like this compound represents a long-term, ambitious goal that would align with the principles of green chemistry. researchgate.netrsc.org

Advanced Materials Science Applications

Diols are fundamental building blocks in polymer chemistry. 1,4-Butanediol, for example, is a crucial monomer for producing polybutylene terephthalate (B1205515) (PBT), polyurethane elastomers, and spandex fibers. researchgate.netnih.gov The presence of chlorine atoms and a double bond in this compound suggests it could serve as a specialty monomer to impart unique properties to polymers.

The chlorine atoms could enhance flame retardancy, chemical resistance, and modify the refractive index of resulting materials. The diol functionality allows for incorporation into polyesters, polyurethanes, and polyethers, while the double bond offers a site for subsequent cross-linking or polymerization, potentially creating thermoset resins or advanced polymer networks.

Its precursor, 1,4-dichlorobut-2-ene, is an intermediate in the production of chloroprene (B89495), the monomer for neoprene synthetic rubber. wikipedia.org This connection suggests that derivatives like this compound could be investigated for creating novel elastomers or high-performance coatings with tailored properties.

Deeper Insight into Reaction Mechanisms via Advanced Spectroscopic Techniques

Understanding the precise reaction mechanisms is critical for optimizing synthesis and developing new transformations. Advanced spectroscopic techniques are indispensable tools for elucidating the structures of intermediates and transition states. For a molecule like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry would be fundamental.

For example, detailed 1H and 13C NMR studies, including 2D techniques like COSY and HMQC, would be essential to confirm the connectivity and stereochemistry of the molecule and its reaction products. The NIST Chemistry WebBook provides reference spectral data for related compounds like 1,3-dichloro-2-butene, which serves as a basis for structural confirmation. nist.gov In-situ spectroscopic monitoring, such as ReactIR, could provide real-time data on reaction kinetics and the formation of transient species during catalytic transformations.

Computational Chemistry for Predictive Design of Derivatives

Computational chemistry has become a powerful tool for predicting molecular properties and designing novel chemical entities and reaction pathways. researchgate.net Methods based on Density Functional Theory (DFT) can be used to model the electronic structure, reactivity, and spectral properties of this compound and its potential derivatives.

Distortion/interaction analysis and energy decomposition analysis are computational techniques used to understand reactivity in processes like cycloadditions, which could be relevant for reactions involving the double bond of the diol. nih.gov These models can help researchers pre-select the most promising derivatives for synthesis by predicting their stability and reactivity. nih.gov For instance, computational screening could identify derivatives with optimized electronic properties for use as monomers in polymerization reactions or as reactants in bioorthogonal chemistry. researchgate.netnih.gov This predictive power accelerates the discovery of new catalysts and materials, reducing the need for extensive empirical experimentation. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.